1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea typically involves the reaction of a piperidine derivative with a sulfonyl chloride, followed by the introduction of a thiourea moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as:
Reactant Preparation: Ensuring all starting materials are of high purity.
Reaction Execution: Conducting the reaction under optimized conditions.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar structural features.
Sulfonylureas: Compounds with a sulfonyl group attached to a urea moiety.
Piperidine Derivatives: Compounds containing the piperidine ring structure.
Uniqueness
1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea is unique due to its combination of a piperidine ring, sulfonyl group, and thiourea moiety. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
Properties
CAS No. |
21436-75-9 |
---|---|
Molecular Formula |
C15H22N4O2S2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-(4-piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C15H22N4O2S2/c1-12(2)17-18-15(22)16-13-6-8-14(9-7-13)23(20,21)19-10-4-3-5-11-19/h6-9H,3-5,10-11H2,1-2H3,(H2,16,18,22) |
InChI Key |
FUEATPJUPKDBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.